1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl-
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Overview
Description
1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl- is a complex organic compound that features a piperazine ring and a benzisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl- typically involves multi-step organic reactions. One common method includes the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures (around 100°C) to form benzisoxazole derivatives . The piperazine ring is then introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The specific industrial methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and benzisoxazole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl- involves its interaction with specific molecular targets and pathways. The benzisoxazole moiety is known to interact with various biological targets, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities . The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,1-Benzisoxazoles: These compounds share the benzisoxazole moiety and have similar chemical properties.
Piperazine Derivatives: Compounds with a piperazine ring that exhibit similar reactivity and applications.
Uniqueness
1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl- is unique due to the combination of the piperazine ring and benzisoxazole moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic effects that are not commonly found in other similar compounds.
Properties
CAS No. |
913611-65-1 |
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Molecular Formula |
C16H21N3O3 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
3-[4-(1,2-benzoxazol-3-yl)piperazin-1-yl]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,15(20)21)11-18-7-9-19(10-8-18)14-12-5-3-4-6-13(12)22-17-14/h3-6H,7-11H2,1-2H3,(H,20,21) |
InChI Key |
UBYZUWCVXLGZPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C2=NOC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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